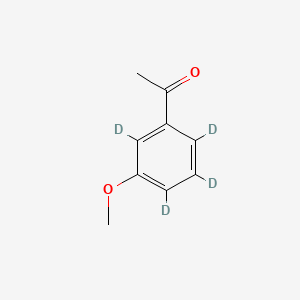
3'-Methoxyacetophenone-2',4',5',6'-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Methoxyacetophenone-2’,4’,5’,6’-D4 is a deuterium-labeled analogue of 3’-Methoxyacetophenone. This compound is primarily used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. The deuterium labeling makes it useful for various analytical and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxyacetophenone-2’,4’,5’,6’-D4 typically involves the deuteration of 3’-Methoxyacetophenone. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of 3’-Methoxyacetophenone-2’,4’,5’,6’-D4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistent deuterium incorporation. The compound is usually produced in specialized facilities equipped to handle isotopic labeling.
化学反应分析
Types of Reactions
3’-Methoxyacetophenone-2’,4’,5’,6’-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
3’-Methoxyacetophenone-2’,4’,5’,6’-D4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reactant or reagent in the synthesis of various organic compounds, including inhibitors targeting drug-resistant mutants of influenza A virus.
Biology: The compound is used in metabolic research to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is involved in the development of anticancer drugs and VEGFR-2 inhibitors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 3’-Methoxyacetophenone-2’,4’,5’,6’-D4 involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The deuterium labeling helps in tracing the compound’s metabolic fate and understanding its pharmacokinetics.
相似化合物的比较
Similar Compounds
3’-Methoxyacetophenone: The non-deuterated analogue, used in similar applications but without the benefits of deuterium labeling.
4’-Methoxyacetophenone: Another isomer with different substitution patterns, used in the synthesis of perfumes and pharmaceuticals.
3’-Methylacetophenone: A structurally similar compound with a methyl group instead of a methoxy group, used in organic synthesis.
Uniqueness
3’-Methoxyacetophenone-2’,4’,5’,6’-D4 is unique due to its deuterium labeling, which provides advantages in analytical studies, such as improved stability and traceability in metabolic research.
属性
分子式 |
C9H10O2 |
|---|---|
分子量 |
154.20 g/mol |
IUPAC 名称 |
1-(2,3,4,6-tetradeuterio-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1-2H3/i3D,4D,5D,6D |
InChI 键 |
BAYUSCHCCGXLAY-LNFUJOGGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])C(=O)C)[2H] |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


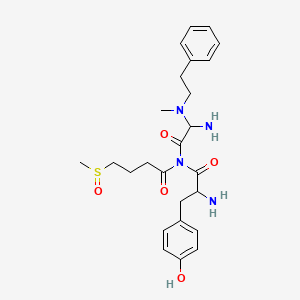
![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)
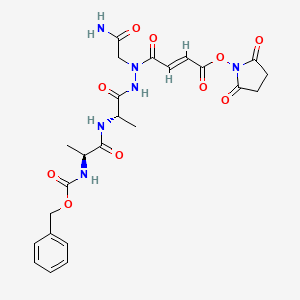

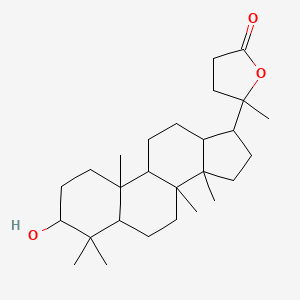
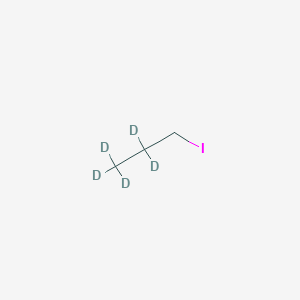
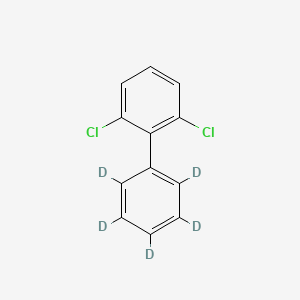
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
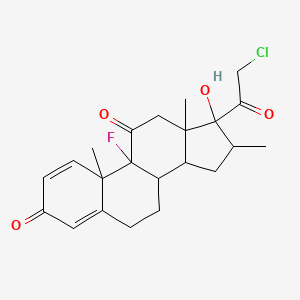
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)

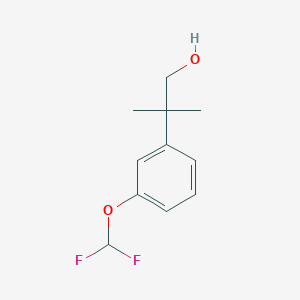
![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
